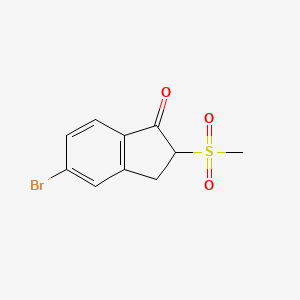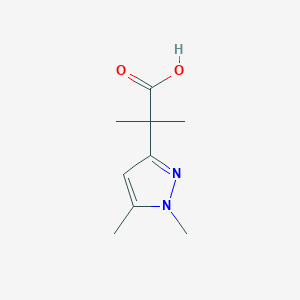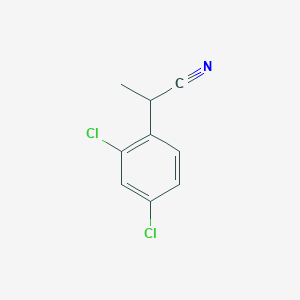
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile: is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile typically involves the borylation of alkenes or alkynes. One common method is the hydroboration of alkynes in the presence of a transition metal catalyst, such as palladium . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the boron atom plays a key role.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of boronic acids or esters.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a boron source in these reactions, facilitating the formation of complex organic molecules.
Biology and Medicine: In biological research, boron-containing compounds are explored for their potential in drug development and as enzyme inhibitors. The unique properties of boron allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role in facilitating efficient and selective reactions makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile exerts its effects involves the interaction of the boron atom with other chemical species. In coupling reactions, the boron atom forms a complex with the catalyst, enabling the transfer of the boron moiety to the substrate . This process involves the formation of intermediate species and the eventual formation of the desired product through a series of catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile apart from similar compounds is its specific structure that includes a nitrile group. This nitrile group can participate in additional reactions, providing further versatility in synthetic applications. The presence of the dioxaborolane ring also imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
Eigenschaften
Molekularformel |
C10H16BNO2 |
|---|---|
Molekulargewicht |
193.05 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile |
InChI |
InChI=1S/C10H16BNO2/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h1,6H2,2-5H3 |
InChI-Schlüssel |
DLBMAXADKYKZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
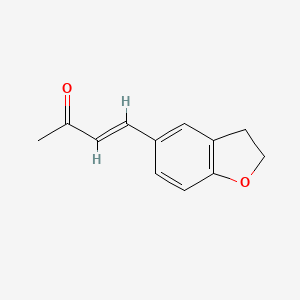
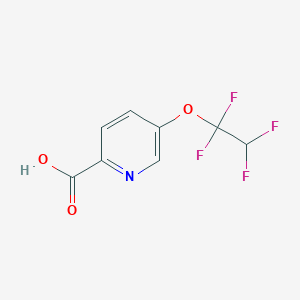
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
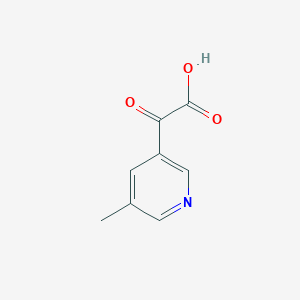
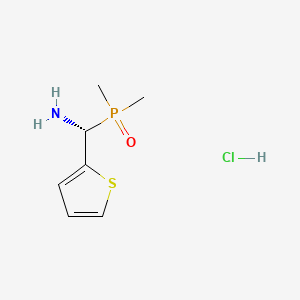

![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
